An In-depth Technical Guide to the Chemical Properties of (S)-2-Methylpyrrolidine-2-carboxamide
An In-depth Technical Guide to the Chemical Properties of (S)-2-Methylpyrrolidine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of (S)-2-Methylpyrrolidine-2-carboxamide, a chiral molecule of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines computed data with experimental information on closely related analogues to offer a thorough profile.
Chemical and Physical Properties
(S)-2-Methylpyrrolidine-2-carboxamide is a derivative of the amino acid proline, featuring a methyl group and a carboxamide functional group at the C2 position of the pyrrolidine ring. Its chemical structure imparts specific stereochemistry and potential for biological activity.
Computed Physicochemical Data
Quantitative physicochemical properties for (S)-2-Methylpyrrolidine-2-carboxamide have been primarily determined through computational models. These values, summarized in Table 1, provide estimations of the molecule's behavior and characteristics.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂N₂O | PubChem[1] |
| Molecular Weight | 128.17 g/mol | PubChem[1] |
| Exact Mass | 128.094963011 Da | PubChem[1] |
| XLogP3 | -0.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Topological Polar Surface Area | 55.1 Ų | PubChem[1] |
| Heavy Atom Count | 9 | PubChem[1] |
| Complexity | 135 | PubChem[1] |
Table 1: Computed Physicochemical Properties of (S)-2-Methylpyrrolidine-2-carboxamide
Synthesis and Experimental Protocols
Synthesis of the Precursor: (S)-2-Methylpyrrolidine-2-carboxylic Acid Hydrochloride
The synthesis of the carboxylic acid precursor is a multi-step process starting from (S)-proline.[2][3]
Step 1: Synthesis of Azetidinone Intermediate
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Suspend (S)-proline (11.4 g, 99 mmol) and chloral hydrate (35 g, 211.6 mmol) in acetonitrile (100 mL).
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Add magnesium sulfate (30 g) to the suspension.
-
Heat the mixture at 60°C for 24 hours.
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Stir the reaction mixture at room temperature for an additional 2 days.
-
Filter the mixture and wash the residue with ethyl acetate.
-
Combine the organic phases and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution.
-
Dry the organic phase with magnesium sulfate and concentrate.
-
Recrystallize the crude product from ethanol to obtain the white solid azetidinone intermediate.
Step 2: Methylation of the Azetidinone Intermediate
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Prepare a solution of the azetidinone intermediate (1.05 g, 4.30 mmol) in THF (30 mL) and cool to -78°C.
-
Add a cold 2M solution of lithium diisopropylamide (LDA) (2.6 mL, 5.20 mmol) dropwise to the solution.
-
After 30 minutes, add methyl iodide (0.54 mL, 8.67 mmol).
-
Allow the mixture to warm to -30°C over 2 hours.
-
Quench the reaction with water and allow it to warm to room temperature.
-
Extract the mixture with chloroform.
-
Wash the combined organic extracts with brine, dry with magnesium sulfate, and concentrate.
-
Purify the residue by silica gel column chromatography (eluent: 0-100% ethyl acetate in petroleum ether) to obtain the methylated azetidinone.
Step 3: Hydrolysis to (S)-2-Methylpyrrolidine-2-carboxylic Acid Hydrochloride
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Add the methylated azetidinone (430 mg, 1.66 mmol) to 6M HCl (5 mL).
-
Heat the mixture at reflux for 3 hours.
-
Concentrate the mixture under reduced pressure.
-
Grind the residue with hot acetone.
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After cooling and standing for 24 hours, decant the acetone and dry the residue to obtain the final product as a white solid.
Proposed Amidation of (S)-2-Methylpyrrolidine-2-carboxylic Acid
The conversion of the carboxylic acid to the corresponding carboxamide is a standard organic transformation. A common method involves activating the carboxylic acid followed by the addition of ammonia.
Proposed Protocol:
-
Dissolve (S)-2-Methylpyrrolidine-2-carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane or THF).
-
Add a coupling agent such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) along with an amine base like triethylamine or diisopropylethylamine.
-
Stir the mixture at room temperature for a short period to allow for the formation of the activated ester.
-
Introduce a source of ammonia, such as ammonium chloride, and continue stirring until the reaction is complete (monitored by TLC or LC-MS).
-
Perform an aqueous work-up to remove the coupling reagents and other water-soluble byproducts.
-
Purify the crude product by column chromatography to yield (S)-2-Methylpyrrolidine-2-carboxamide.
Caption: Proposed synthesis workflow.
Spectroscopic Data
Specific experimental spectroscopic data for (S)-2-Methylpyrrolidine-2-carboxamide is not widely published. The following table presents typical spectroscopic data for a related pyrrolidine carboxamide derivative to provide an illustrative example of the expected spectral characteristics.[4]
| Technique | Data for a Representative Pyrrolidine Carboxamide Derivative |
| ¹H NMR (400 MHz, DMSO-d₆) | δ = 1.33 (d, J = 7.1 Hz, 3H), 1.46–1.51 (m, 1H), 1.68–182 (m, 3H), 2.25 (s, 3H),2.41 (s, 3H), 3.12–3.17 (m, 1H), 3.39–3.44(m, 1H), 4.12 (dd, J¹ = 8.2 Hz; J² = 3.7 Hz, 1H), 4.44 (p, J = 7.2 Hz, 1H), 7.11 (d, J = 8.3 Hz, 2H), 7.43–7.50 (m, 4H), 7.77 (d, J = 8.2 Hz, 2H), 8.26 (d, J = 7.5 Hz, 1H), 9.77 (s, 1H). |
| ¹³C NMR (100 MHz, DMSO-d₆) | 18.7, 20.9, 21.5, 24.6, 31.1, 49.3, 49.6, 61.6, 119.7, 127.9,129.6, 130.3, 132.8, 134.3, 136.8, 144.1, 171.1, 171.4 (C = O). |
| IR (CHCl₃) νₘₐₓ | 1245, 1351 (S = O), 1668 (C = O), 3368 (N-H) cm⁻¹. |
Table 2: Illustrative Spectroscopic Data for a Pyrrolidine Carboxamide Derivative
Biological Activity and Signaling Pathways
While specific biological data for (S)-2-Methylpyrrolidine-2-carboxamide is limited, the broader class of pyrrolidine carboxamide derivatives has been investigated for various pharmacological activities.[5][6]
N-Acylethanolamine Acid Amidase (NAAA) Inhibition
Pyrrolidine amide derivatives have been identified as inhibitors of N-acylethanolamine acid amidase (NAAA).[7] NAAA is a key enzyme responsible for the degradation of fatty acid ethanolamides like palmitoylethanolamide (PEA), which has anti-inflammatory and analgesic properties.[7][8] Inhibition of NAAA leads to increased levels of PEA, which in turn can modulate inflammatory responses.[7][9]
Nrf2 Signaling Pathway Activation
Some pyrrolidine derivatives have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[10][11][12] This pathway is a critical cellular defense mechanism against oxidative stress.[10][12] Activation of Nrf2 leads to the transcription of antioxidant and cytoprotective genes.[13]
Caption: Nrf2 pathway activation.
Conclusion
(S)-2-Methylpyrrolidine-2-carboxamide is a chiral molecule with potential for biological activity, stemming from its structural similarity to other pharmacologically active pyrrolidine carboxamides. While specific experimental data for this compound remains scarce, this guide provides a foundational understanding based on computed properties and data from related compounds. The detailed synthesis protocol for its precursor and the proposed amidation route offer a clear path for its laboratory preparation. Further research is warranted to experimentally validate the computed properties and to fully elucidate the biological activity and therapeutic potential of (S)-2-Methylpyrrolidine-2-carboxamide.
References
- 1. (S)-2-Methylpyrrolidine-2-carboxamide | C6H12N2O | CID 14829625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of potent N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitor as anti-inflammatory compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advances in the discovery of N-acylethanolamine acid amidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrrolidine dithiocarbamate activates the Nrf2 pathway in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pyrrolidine dithiocarbamate activates the Nrf2 pathway in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
